N-acetyl-S-(e)-geranyl-l-cysteine
Description
N-Acetyl-S-(e)-geranyl-L-cysteine is a mercapturic acid, a class of metabolites formed via the mercapturic acid pathway during the detoxification of electrophilic xenobiotics. Mercapturic acids are characterized by an N-acetylated cysteine residue conjugated to a thioether group derived from glutathione (GSH) adducts .
Properties
Molecular Formula |
C15H25NO3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C15H25NO3S/c1-11(2)6-5-7-12(3)8-9-20-10-14(15(18)19)16-13(4)17/h6,8,14H,5,7,9-10H2,1-4H3,(H,16,17)(H,18,19)/b12-8+/t14-/m0/s1 |
InChI Key |
YWGFJCHHZZUWCO-BCNIOPEESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Metabolic Pathways
Mercapturic acids are universally synthesized via the mercapturic acid pathway :
GSH Conjugation : Electrophilic compounds react with GSH, catalyzed by glutathione-S-transferases (GSTs) .
Proteolytic Processing : GSH adducts are sequentially cleaved by γ-glutamyltransferase and cysteinyl-glycine dipeptidase to yield cysteine conjugates .
N-Acetylation : Final step catalyzed by N-acetyltransferases to form mercapturic acids, which are excreted in urine .
Key Variations :
- S-Methylation: Observed in N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)-L-cysteine, where the thiol group is methylated to enhance detoxification .
- Bioactivation : Some cysteine conjugates (e.g., N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine) are substrates for renal β-lyases, generating reactive thiols linked to nephrotoxicity .
Toxicity and Biomarker Utility
- Nephrotoxicity: Compounds like N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine are directly implicated in kidney damage due to bioactivation . In contrast, N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)-L-cysteine shows rapid excretion without reported toxicity .
- Biomarkers :
Analytical Detection
Mercapturic acids are quantified in urine using LC-MS/MS or GC-MS, often after derivatization. For example:
- N-Acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)-L-cysteine peaks in urine 3 hours post-exposure, indicating rapid metabolism .
- DHBMA and 3-HPMA (N-acetyl-S-(3-hydroxypropyl)-L-cysteine) are detected in populations exposed to cigarette smoke or industrial chemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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